

Introduction: The Strategic Importance of Iodoalkynes in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Iodobut-3-yn-2-ol

CAS No.: 60127-51-7

Cat. No.: B14616950

[Get Quote](#)

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of small, functionalized building blocks is paramount. Among these, iodoalkynes have emerged as exceptionally versatile reagents. Their utility stems from the presence of two highly reactive functional groups: the iodo group, an excellent leaving group in cross-coupling reactions, and the alkyne moiety, a linchpin for constructing complex molecular architectures. This guide provides an in-depth technical overview of 4-iodo-3-butyn-1-ol, a commercially available and highly valuable iodoalkyne.

It is important to note that the requested reagent, **4-iodobut-3-yn-2-ol**, is not readily found in commercial catalogs. This suggests it is either a rare, custom-synthesized compound or a potential misnomer for the structurally similar and commercially accessible 4-iodo-3-butyn-1-ol. This guide will therefore focus on the latter, while also providing insights into the synthesis of the butynol backbone, which is relevant to both molecules.

The primary application of iodoalkynes like 4-iodo-3-butyn-1-ol lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.^{[1][2][3][4]} This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a transformation that is fundamental to the synthesis of a vast array of pharmaceuticals,

natural products, and advanced materials.[5] The presence of the hydroxyl group in 4-iodo-3-butyn-1-ol offers an additional site for chemical modification, further expanding its synthetic potential.

Reagent Profile: 4-Iodo-3-butyn-1-ol

Chemical and Physical Properties

4-Iodo-3-butyn-1-ol is a key building block for introducing a four-carbon chain containing a terminal alkyne and a primary alcohol. Its properties are summarized below.

Property	Value
Chemical Formula	C ₄ H ₅ IO
Molecular Weight	195.99 g/mol
CAS Number	55406-80-9
Appearance	Not specified by major suppliers; likely a liquid or low-melting solid
Solubility	Soluble in common organic solvents

Suppliers and Pricing

The availability of 4-iodo-3-butyn-1-ol is primarily from specialized chemical suppliers. Pricing can vary based on purity and quantity.

Supplier	Product Number	Quantity	Price (USD)	Availability
Sigma-Aldrich	T240249	1 MG	\$32.70	Usually ships in 2 business days

Note: Prices and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Safety and Handling

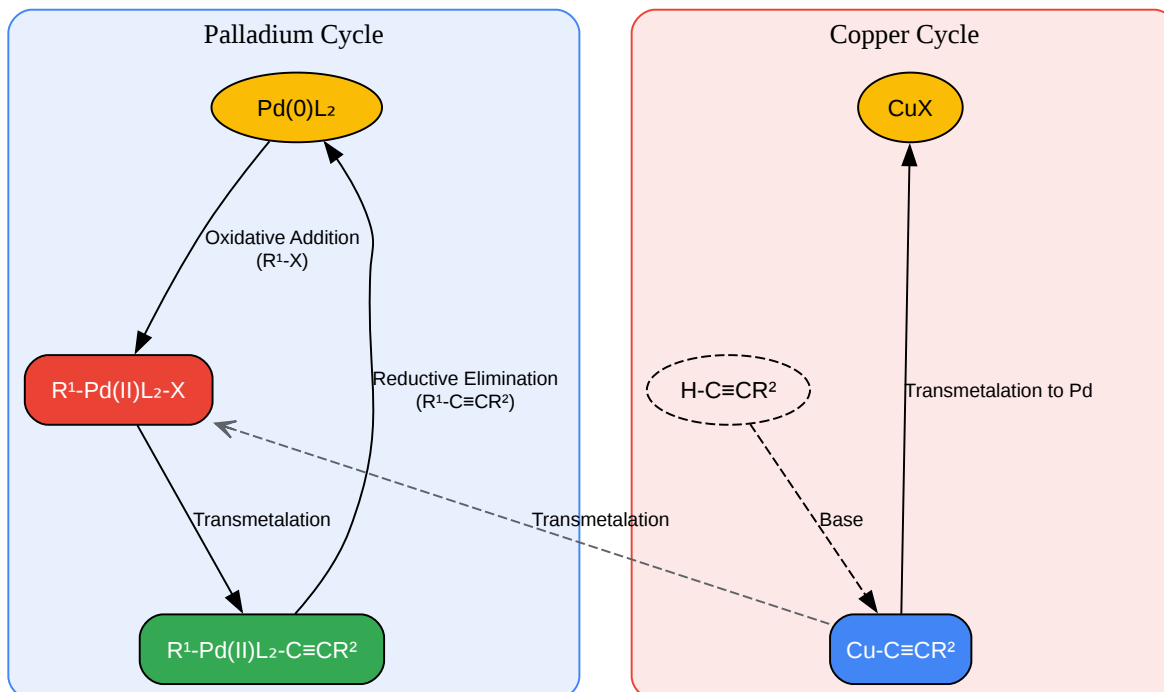
As with all iodo-compounds, 4-iodo-3-butyn-1-ol should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Specific safety data is not readily available from the primary supplier, so it is prudent to treat it as a potentially toxic and irritating substance. Store the reagent in a cool, dry place, protected from light.

Synthesis and Availability

While 4-iodo-3-butyn-1-ol is commercially available, its synthesis from a more common precursor, 3-butyn-1-ol, is a straightforward process for a synthetic chemist. This can be an economical alternative for large-scale needs.

Synthesis of 4-Iodo-3-butyn-1-ol from 3-Butyn-1-ol

The synthesis involves the iodination of the terminal alkyne of 3-butyn-1-ol. A common method for this transformation is the use of an iodine source in the presence of a base.



[Click to download full resolution via product page](#)

Caption: The Catalytic Cycles of the Sonogashira Coupling.

- Palladium Cycle:
 - Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide ($\text{R}^1\text{-X}$) to form a Pd(II) complex.
 - Transmetalation: The copper acetylide ($\text{Cu-C}\equiv\text{CR}^2$) transfers the alkynyl group to the palladium center, displacing the halide and forming an alkynyl palladium complex.
 - Reductive Elimination: The coupled product ($\text{R}^1\text{-C}\equiv\text{CR}^2$) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

- Copper Cycle:
 - The terminal alkyne ($\text{H-C}\equiv\text{CR}^2$) reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step.

Experimental Protocol: A Representative Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with an iodoalkyne like 4-iodo-3-butyn-1-ol is not typical as the iodoalkyne itself would be reactive. A more representative example is the coupling of an aryl iodide with a terminal alkyne like 3-butyn-1-ol, which is the precursor to our main reagent.

Materials:

- Aryl iodide (1.0 mmol)
- 3-Butyn-1-ol (1.2 mmol)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02 mmol, 2 mol%)
- Copper(I) iodide (CuI , 0.04 mmol, 4 mol%)
- Base (e.g., triethylamine or diisopropylamine, 3.0 mmol)
- Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, palladium catalyst, and copper(I) iodide.
- Evacuate and backfill the flask with the inert gas three times.
- Add the anhydrous, degassed solvent via syringe, followed by the base and then 3-butyn-1-ol.

- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

- **Inert Atmosphere:** The use of an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction catalyzed by the copper species. [1]* **Degassed Solvent:** Removing dissolved oxygen from the solvent is important to protect the Pd(0) catalyst from oxidation, which would render it inactive.
- **Base:** The amine base serves two purposes: it neutralizes the hydrogen halide (HX) formed during the reaction and it facilitates the formation of the copper acetylide.
- **Copper(I) Co-catalyst:** The copper(I) iodide significantly accelerates the reaction rate by promoting the formation of the highly reactive copper acetylide intermediate. [5] However, copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling. [1]

Conclusion

4-Iodo-3-butyn-1-ol is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex molecules in the context of drug discovery. Its ability to participate in powerful C-C bond-forming reactions like the Sonogashira coupling makes it an important tool for medicinal chemists and synthetic organic chemists. While the specifically requested **4-iodobut-3-yn-2-ol** is not commercially available, its synthesis and the chemistry of the

commercially available isomer, 4-iodo-3-butyne-1-ol, are well within the grasp of a modern synthetic laboratory. Understanding the properties, synthesis, and reactivity of these iodoalkynes empowers researchers to design and execute efficient synthetic routes to novel and biologically active compounds.

References

- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp²-carbon halides. *J. Organomet. Chem.* 653, 46–49 (2002).
- Sonogashira coupling - Wikipedia. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Sonogashira cross-coupling - Name-Reaction.com. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Sonogashira Coupling - Organic Chemistry Portal. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Sonogashira Coupling - YouTube. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- 4-iodobut-3-en-1-ols: Gram-scale Total Synthesis of Fungal Decanolides and Derivatives - PMC. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Organic Syntheses Procedure. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Substance Information - ECHA. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- 4-iodo-3-methyl-1-butene - Chemical Synthesis Database. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Sonogashira Coupling - Chemistry LibreTexts. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [\[Link\]](#). (Accessed: 7th March 2026)

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- 4-Trimethylsilyl-3-butyn-2-ol - ResearchGate. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Iodine in organic synthesis. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Organic Syntheses Procedure. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- 4-iodobut-3-en-2-one | CAS#:63242-85-3 | Chemsrvc. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Synthesis method of 3-butyne-1-ol - Google Patents.
- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - Beilstein Journals. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- 3-Butyn-1-OL | C₄H₆O | CID 13566 - PubChem. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- 3-Butyn-2-ol | C₄H₆O | CID 16239 - PubChem. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- (R)- and (S)-4-TIPS-3-butyn-2-ol. Useful precursors of chiral allenylzinc and indium reagents - PubMed. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20 - Chemia. Available at: [\[Link\]](#). (Accessed: 7th March 2026)

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Organic Syntheses Procedure. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [\[Link\]](#). (Accessed: 7th March 2026)
- Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in *Ralstonia eutropha* B9 - PMC. Available at: [\[Link\]](#). (Accessed: 7th March 2026)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Sonogashira coupling - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [\[vedantu.com\]](https://vedantu.com)
- 3. name-reaction.com [\[name-reaction.com\]](https://name-reaction.com)
- 4. Sonogashira Coupling [\[organic-chemistry.org\]](https://organic-chemistry.org)
- 5. chem.libretexts.org [\[chem.libretexts.org\]](https://chem.libretexts.org)
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Iodoalkynes in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14616950/docs#introduction-the-strategic-importance-of-iodoalkynes-in-modern-synthesis\]](https://www.benchchem.com/product/b14616950/docs#introduction-the-strategic-importance-of-iodoalkynes-in-modern-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)